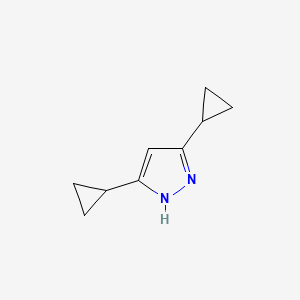![molecular formula C11H19NO2 B594639 Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1259489-92-3](/img/structure/B594639.png)
Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C11H17NO3 . It is a solid substance at room temperature . This compound is used as a reactant in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .
Synthesis Analysis
Two efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described . These routes are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds .Molecular Structure Analysis
The molecular structure of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is characterized by a spirocyclic system, which includes an azetidine and a cyclobutane ring . The presence of these rings makes this compound a useful structural motif in drug discovery .Chemical Reactions Analysis
Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .Physical And Chemical Properties Analysis
Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is a solid substance at room temperature . It has a molecular formula of C11H17NO3 .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate is used in the synthesis of novel compounds. It provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems . This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings .
Drug Discovery
This compound is used in drug discovery, particularly in the development of new pharmacophores. It has been identified as a novel, readily accessible synthetic template . The structural diversity it offers can help in identifying lead matter for drug discovery .
Piperidine Surrogate
Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate serves as a bifunctional piperidine surrogate . It is remarkable that a corresponding bifunctional piperidine surrogate such as this had not been described in the literature at the time of this work .
Expanding Drug-like Chemical Space
This compound is used to expand drug-like chemical space and diversity . It is a structurally complementary surrogate for piperidine and piperazine, providing the potential for expanding drug-like chemical space .
Preparation of γ-Butyrolactone Derivative
Synthesis of Pharmaceuticals
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, another related compound, is used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .
Safety And Hazards
Direcciones Futuras
The future directions for the use of Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate could involve its use in the synthesis of novel compounds for drug discovery, particularly in the area of CNS disorders . Its unique structure provides a convenient entry point to novel compounds, expanding the chemical space for drug discovery .
Propiedades
IUPAC Name |
tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-7-11(8-12)5-4-6-11/h4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTIXDXQQGKKNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719142 |
Source


|
| Record name | tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate | |
CAS RN |
1259489-92-3 |
Source


|
| Record name | tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid](/img/structure/B594557.png)










